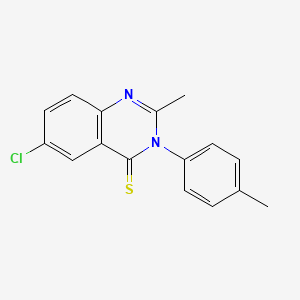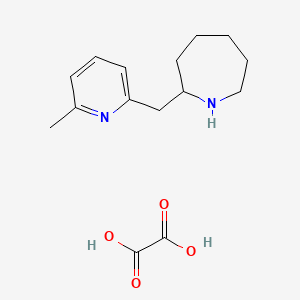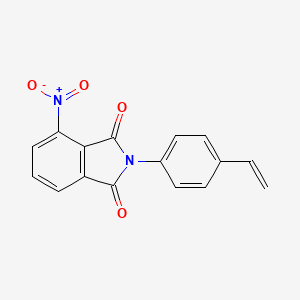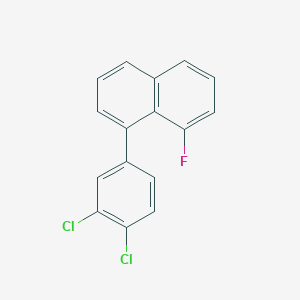
1-(3,4-Dichlorophenyl)-8-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 3,4-dichlorophenyl group and a fluorine atom
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-8-fluoronaphthalene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 3,4-dichlorophenyl with a halogenated naphthalene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like ethanol or toluene and temperatures ranging from 50°C to 100°C.
Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and scalability .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-8-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using strong oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents such as lithium aluminum hydride.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of the compound can yield nitro-substituted derivatives, while halogenation can produce additional halogenated products.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-8-fluoronaphthalene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study the interactions between aromatic hydrocarbons and biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-8-fluoronaphthalene involves its interaction with molecular targets and pathways within a system. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-8-fluoronaphthalene can be compared with other similar compounds such as:
3,4-Dichlorophenylhydrazine hydrochloride: This compound shares the 3,4-dichlorophenyl group but differs in its overall structure and applications.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Another compound with a 3,4-dichlorophenyl group, used in different chemical contexts.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: These compounds are evaluated for their pharmacological properties and differ in their amine functional group.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications
Properties
Molecular Formula |
C16H9Cl2F |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-13-8-7-11(9-14(13)18)12-5-1-3-10-4-2-6-15(19)16(10)12/h1-9H |
InChI Key |
ZWEYGNKSGVKUHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=C(C=C3)Cl)Cl)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
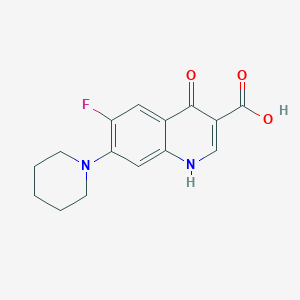
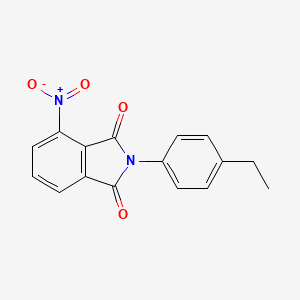
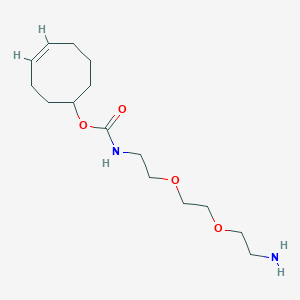
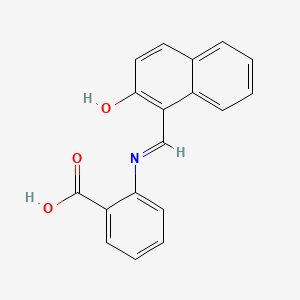
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
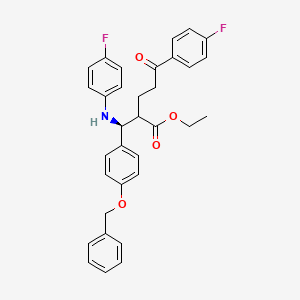
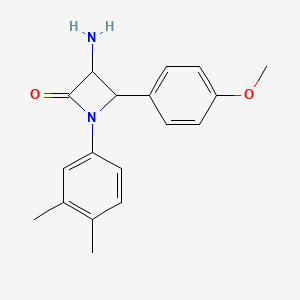
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
